molecular formula C9H4Cl2IN B1419027 1,3-Dichloro-4-iodoisoquinoline CAS No. 1168136-15-9

1,3-Dichloro-4-iodoisoquinoline

Cat. No.: B1419027
CAS No.: 1168136-15-9
M. Wt: 323.94 g/mol
InChI Key: KWOMLUVPMDOWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-4-iodoisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄Cl₂IN. It is part of the isoquinoline family, characterized by a fused benzene and pyridine ring structure. This compound is notable for its unique substitution pattern, where chlorine atoms are located at the 1 and 3 positions, and an iodine atom is at the 4 position on the isoquinoline ring .

Scientific Research Applications

1,3-Dichloro-4-iodoisoquinoline has several applications in scientific research:

Safety and Hazards

Specific safety and hazard information for 1,3-Dichloro-4-iodoisoquinoline is not available in the current resources. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-iodoisoquinoline can be synthesized through a multi-step process. One common method involves the lithiation of 1,3-dichloroisoquinoline using lithium diisopropylamide in tetrahydrofuran at -78°C, followed by the addition of iodine at room temperature . This reaction sequence ensures the selective introduction of the iodine atom at the 4 position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields 1,3-dichloro-4-phenylisoquinoline .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-iodoisoquinoline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-4-iodoisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both chlorine and iodine atoms allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

1,3-dichloro-4-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2IN/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMLUVPMDOWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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